molecular formula C23H24N4O2S B2785097 N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1189440-88-7

N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No. B2785097
M. Wt: 420.53
InChI Key: HURGJEYAANODEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antitumor Applications : A study by Abu-Hashem (2018) synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones, which were then used to prepare a variety of new heterocyclic compounds. These compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This research underscores the potential of quinazolinone derivatives as bases for developing new antimicrobial agents (Abu-Hashem, 2018).

  • Antitumor Activity and Molecular Docking Study : Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some compounds demonstrated broad-spectrum antitumor activity, significantly more potent than the positive control 5-FU, and exhibited selective activities towards various cancer cell lines. Molecular docking studies suggested that these compounds might inhibit cancer cell growth through interactions with ATP binding sites of key enzymes (Al-Suwaidan et al., 2016).

  • Synthesis of Pyrazolopyrimidines and Pyrazoloquinazolines with Antitumor Evaluation : El-Naggar et al. (2018) reported the synthesis of novel pyrazolopyrimidines and pyrazoloquinazolines through the reaction of 5-aminopyrazoles with enaminones or other reactants. These compounds were screened for their antitumor activity, showing dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cells, with two compounds, in particular, demonstrating significant potential. This study illustrates the therapeutic possibilities of modifying the quinazolinone scaffold for anticancer drug development (El-Naggar et al., 2018).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-5-18(21(28)26-19-13(2)9-8-10-14(19)3)30-23-25-17-12-7-6-11-16(17)20-24-15(4)22(29)27(20)23/h6-12,15,18H,5H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURGJEYAANODEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.